

Introduction: Navigating the Challenges of Histidine in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-His(Clt)-OH*

CAS No.: 1272755-56-2

Cat. No.: B2896589

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For researchers and scientists in the field of drug development and peptide chemistry, the incorporation of histidine residues into a synthetic peptide sequence presents a unique and significant set of challenges. The imidazole side chain of histidine is a powerful nucleophile and a base, which creates a high propensity for side-chain acylation and, most critically, racemization of the α -carbon during the carboxyl activation step required for peptide bond formation.^{[1][2]} These side reactions can severely compromise the stereochemical integrity, purity, and ultimate biological activity of the target peptide.

To circumvent these issues, chemically protected histidine derivatives are essential. This guide provides a deep-dive into **Fmoc-D-His(Clt)-OH**, a specialized building block designed for robust and high-fidelity solid-phase peptide synthesis (SPPS). We will explore its chemical architecture, the strategic rationale behind its dual-protecting group scheme, and provide a field-proven protocol for its successful application.

Part 1: Core Chemical and Structural Properties

Fmoc-D-His(Clt)-OH is a derivative of the non-natural D-enantiomer of histidine. Its structure is engineered for seamless integration into the Fmoc-SPPS workflow. The D-configuration is often intentionally designed into therapeutic peptides to enhance stability against enzymatic degradation.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Name	N- α -(9-Fluorenylmethoxycarbonyl)-N-im-(2-chlorotrityl)-D-histidine	[3]
Molecular Formula	C ₄₀ H ₃₂ ClN ₃ O ₄	[3]
Molecular Weight	654.15 g/mol	[3]
CAS Number	1272755-56-2	[3]
Appearance	White to off-white powder	[3]
Primary Application	Fmoc Solid-Phase Peptide Synthesis (SPPS)	[3]

Chemical Structure Visualization

The molecule's architecture consists of three key functional components: the core D-histidine amino acid, the base-labile Fmoc group protecting the α -amine, and the acid-labile 2-Chlorotrityl (Clt) group protecting the imidazole side chain.

Caption: Chemical structure of **Fmoc-D-His(Cl)-OH**.

Part 2: The Rationale of the Dual-Protection Strategy

The efficacy of **Fmoc-D-His(Cl)-OH** in SPPS stems from the orthogonal nature of its two protecting groups. Each group is stable to the conditions required to remove the other, allowing for precise, stepwise control over the synthesis.

The α -Amino Protection: The Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS. Its removal is achieved under mild, non-acidic conditions, preserving acid-labile side-chain protecting groups and the resin linkage.

Mechanism of Deprotection: The key to the Fmoc group's lability is the acidic nature of the proton at the 9-position of the fluorene ring system.[4] Treatment with a secondary amine base, typically piperidine in DMF, initiates a β -elimination reaction.[4][5] The base abstracts the acidic

proton, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, thus driving the reaction to completion.[4]

Caption: The Fmoc deprotection cycle in SPPS.

The Imidazole Side-Chain Protection: The 2-Chlorotryl (Clt) Group

Protecting the imidazole ring is non-negotiable for preventing racemization.[1] While the trityl (Trt) group is most common, the 2-Chlorotryl (Clt) group offers distinct advantages.

Causality of Clt Selection:

- **Acid Lability:** The Clt group is highly acid-labile, ensuring its complete and clean removal during the final cleavage step with trifluoroacetic acid (TFA).[6]
- **Enhanced Stability:** The electron-withdrawing chlorine atom on one of the phenyl rings makes the Clt group significantly more stable to mild acids compared to the standard Trt group.[3] This is a critical feature. During a long or difficult synthesis, repeated cycles of coupling and deprotection can lead to minor "bleeding" or premature cleavage of a less stable group like Trt. The enhanced stability of Clt minimizes this risk, preventing the accumulation of deletion sequences with unprotected histidine side chains.[3]
- **Reduced Racemization:** By sterically hindering the imidazole nitrogen, the Clt group effectively prevents it from catalyzing the deprotonation of the α -carbon during activation, thus preserving the stereochemical integrity of the D-histidine residue. Studies have shown that Clt-protected histidine can lead to less racemization compared to its Trt-protected counterpart during slow coupling reactions.

Part 3: Experimental Workflow: Application in Fmoc-SPPS

This protocol outlines the manual incorporation of **Fmoc-D-His(Clt)-OH** into a growing peptide chain on a solid support. The quantities are based on a 0.1 mmol synthesis scale.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

- Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in a suitable solid-phase reaction vessel.
- Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation. This ensures that all reactive sites are accessible.
- Drain the DMF from the vessel.

2. N-Terminal Fmoc Deprotection:

- Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[\[7\]](#)
- Agitate the mixture for 3 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the addition of 20% piperidine in DMF and agitate for an additional 5-7 minutes to ensure complete deprotection.
- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.
- Self-Validation Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[\[8\]](#)

3. Fmoc-D-His(Clt)-OH Activation and Coupling:

- In a separate vial, dissolve **Fmoc-D-His(Clt)-OH** (3-5 equivalents, 0.3-0.5 mmol) and a suitable coupling agent like HBTU (0.95 equivalents relative to the amino acid) in a minimal volume of DMF.
- Add a tertiary base, N,N-Diisopropylethylamine (DIPEA), at 2 equivalents relative to the amino acid, to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The

base is crucial for activating the coupling reagent and neutralizing the proton released during amide bond formation.

- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours, or until coupling is complete.
- Self-Validation Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines, signifying complete coupling.[8]

4. Washing:

- Drain the coupling solution from the reaction vessel.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

5. Final Cleavage and Global Deprotection:

- After the entire peptide sequence is assembled, wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.
- Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. TIPS is a critical scavenger that traps the reactive trityl cations released from the Clt group, preventing re-attachment to other nucleophilic residues like tryptophan or methionine.
- Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is now ready for purification by HPLC.

Comprehensive Synthesis Workflow Diagram

Caption: Full workflow for **Fmoc-D-His(Clt)-OH** incorporation in SPPS.

Conclusion and Expert Recommendations

Fmoc-D-His(Clt)-OH is a high-performance building block that provides a robust solution to the inherent challenges of histidine chemistry in peptide synthesis. Its key advantage lies in the enhanced stability of the Clt protecting group over the more common Trt group, which provides an added layer of security against premature deprotection and subsequent side reactions, particularly in complex or lengthy syntheses.

As a Senior Application Scientist, I recommend the use of **Fmoc-D-His(Clt)-OH** in the following scenarios:

- Synthesis of long peptides (>20 residues): Where the cumulative risk of side-chain deprotection with less stable groups increases with each cycle.
- Sequences with slow coupling kinetics: When prolonged activation times are necessary, the risk of racemization is higher, and the superior protection offered by Clt is beneficial.
- High-value therapeutic peptides: Where maximizing purity and stereochemical fidelity is paramount to ensure optimal biological activity and minimize immunogenic contaminants.

By understanding the chemical principles behind its design and adhering to validated protocols, researchers can confidently leverage **Fmoc-D-His(Clt)-OH** to achieve higher purity and yield in the synthesis of challenging histidine-containing peptides.

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